Product packaging for 2-(3-Fluoro-5-methylphenyl)pyrrolidine(Cat. No.:)

2-(3-Fluoro-5-methylphenyl)pyrrolidine

Cat. No.: B13524733
M. Wt: 179.23 g/mol
InChI Key: GGUVUOAFRDTZBO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)pyrrolidine (CAS 1270437-78-9) is a chemical compound with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol . As a pyrrolidine derivative, this compound serves as a valuable scaffold in medicinal chemistry and pharmaceutical research. The structure features a pyrrolidine ring, a common motif in bioactive molecules, which contributes to conformational restriction and can enhance binding affinity for various biological targets. The presence of both fluoro and methyl substituents on the phenyl ring allows researchers to explore the effects of halogen bonding, lipophilicity, and steric factors in structure-activity relationship (SAR) studies. This compound is primarily utilized in research and development as a key intermediate or building block for the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper laboratory handling procedures should always be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FN B13524733 2-(3-Fluoro-5-methylphenyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11/h5-7,11,13H,2-4H2,1H3

InChI Key

GGUVUOAFRDTZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2CCCN2

Origin of Product

United States

Mechanistic Investigations of Pyrrolidine Formation and Reactivity

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Elucidating the precise reaction pathways for the formation of substituted pyrrolidines requires a combination of kinetic analysis and spectroscopic characterization. While detailed kinetic studies specifically for 2-(3-Fluoro-5-methylphenyl)pyrrolidine are not extensively documented, general mechanistic principles can be drawn from studies on analogous systems. For instance, the copper-catalyzed intramolecular C–H amination to form pyrrolidines has been investigated, with reaction monitoring showing distinct conversion profiles depending on the starting material, suggesting complex kinetics and the involvement of specific intermediates. nih.gov

Spectroscopic methods are indispensable for confirming the structures of starting materials, intermediates, and final products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry provide detailed structural information. For example, the characterization of a structurally related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, offers insight into the expected spectroscopic signatures. mdpi.comresearchgate.net In its ¹H NMR spectrum, the fluorine atom causes complex splitting of signals in the aromatic region, while the ¹³C NMR spectrum shows splitting of carbon signals due to carbon-fluorine coupling. mdpi.com IR spectroscopy can identify key functional groups, such as the C=O stretch in ketone derivatives or N-H vibrations in pyrrolidine (B122466) salts. mdpi.com

Table 1: Example Spectroscopic Data for a Related Compound: 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one Hydrochloride mdpi.com Click on a cell to view more details.

Technique Observed Signals/Vibrations Interpretation
¹H NMR Multiplets in the aromatic region Protons on the phenyl ring interacting with the fluorine atom.
Four broad singlets (δ = 3.07-3.63 ppm) Protons on the pyrrolidine ring (C₁₂H₂ and C₁₅H₂).
Multiplet (δ = 1.92 ppm) Protons on the pyrrolidine ring (C₁₃H₂ and C₁₄H₂).
¹³C NMR Splitting of carbon signals Carbon-fluorine coupling.
IR (cm⁻¹) 1679 cm⁻¹ Vibration of the carbonyl (C=O) group.

Transition State Analysis in Stereoselective Transformations

The stereochemistry of the pyrrolidine ring and its substituents is often critical for biological activity. nih.gov Stereoselective transformations are therefore paramount, and understanding the relevant transition states is key to controlling the reaction outcome. Density Functional Theory (DFT) calculations are a powerful tool for investigating these transition states. Computational studies on the formation of pyrrolidine derivatives have shown that kinetic selectivity can be more significant than thermodynamic selectivity, with the main product being formed via the pathway with the lowest activation energy (ΔG#). beilstein-journals.org

For fluorinated compounds, stereoselective methods can involve the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) approach. nih.govsemanticscholar.org In such reactions, the distribution of diastereomers is found to be thermodynamically controlled, and monitoring the reaction over time shows an evolution of the diastereomeric ratio until equilibrium is reached. nih.govsemanticscholar.org Computational analysis of these systems can provide estimates for the free energy differences between the diastereomeric transition states. semanticscholar.org Similarly, in organocatalyzed reactions, the transition state structure, often involving hydrogen bonds between the catalyst and substrate, is calculated to understand how the catalyst locks the conformation and dictates selectivity. nih.gov

Role of Catalysts (Metal-Based, Organocatalytic, Biocatalytic) in Reaction Pathways

Catalysis is central to the efficient synthesis of complex molecules like this compound. Different catalytic systems offer unique advantages in terms of reactivity, selectivity, and substrate scope.

Metal-Based Catalysts : Transition metals, particularly copper and palladium, are widely used to catalyze C-H amination and annulation reactions to form pyrrolidines. nih.govbohrium.com Copper complexes with tris(pyrazolyl)borate ligands, for instance, have been shown to catalyze the intramolecular C(sp³)–H amination of N-fluoride amides. nih.gov Mechanistic studies suggest a catalytic cycle involving a Cu(I)/Cu(II) pathway. nih.gov The choice of ligand and the metal's oxidation state are crucial in determining the reaction's efficiency and pathway. nih.govmdpi.com

Organocatalytic Catalysts : Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including substituted pyrrolidines. bohrium.com Pyrrolidine-based organocatalysts, often derived from proline, are particularly effective. nih.govbohrium.com For example, prolinamide catalysts bearing a trifluoromethanesulfonamide (B151150) group can act as hydrogen-bond donors to activate substrates and control stereochemistry in Michael additions. nih.gov The enantioselective synthesis of fluorinated molecules is a significant area of organocatalysis, utilizing various activation modes to introduce fluorine or fluorine-containing groups with high stereocontrol. nih.gov

Biocatalytic Catalysts : Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild conditions. While the field is expanding rapidly, specific biocatalytic methods for the synthesis of this compound are not prominently featured in recent literature. However, the general potential for enzymes to construct chiral heterocyclic systems suggests that biocatalytic routes could be a promising future direction.

Intermediate Formation and Characterization

Identifying and characterizing reaction intermediates is fundamental to confirming a proposed reaction mechanism. nih.gov In the copper-catalyzed synthesis of pyrrolidines, mechanistic studies have provided both experimental and computational evidence for various intermediates. nih.gov

A key finding in the study of C-H amination using N-fluoride amides was the isolation and structural characterization of a fluorinated copper(II) complex. nih.gov This species was proposed to be a key intermediate in the catalytic cycle. To test this hypothesis, the complex was independently synthesized and subjected to the catalytic conditions. It was observed to convert to the final product, supporting its role as an intermediate in the main reaction pathway. nih.gov DFT calculations also support the formation of such intermediates and help to map out the entire energy landscape of the reaction. nih.govbeilstein-journals.org In other pyrrolidine syntheses, proposed intermediates include species like iminium salts, which are formed reversibly and drive the reaction forward according to Le Chatelier's principle. beilstein-journals.org

Table 2: Investigated Intermediates in Pyrrolidine Synthesis Click on a cell to view more details.

Reaction Type Proposed Intermediate Method of Characterization Reference
Copper-Catalyzed C-H Amination Fluorinated Copper(II) Complex Isolation, X-ray Crystallography, Reactivity Studies nih.gov

Theoretical and Computational Studies of 2 3 Fluoro 5 Methylphenyl Pyrrolidine

Conformational Analysis and Energy Landscapes

Computational methods, such as molecular mechanics and quantum chemistry calculations, are instrumental in exploring the potential energy surface of this molecule. By systematically rotating the bond connecting the phenyl and pyrrolidine (B122466) rings and modeling the different ring puckers, a conformational energy landscape can be generated. This landscape reveals the low-energy conformations, or conformers, that the molecule is most likely to adopt. For substituted pyrrolidines, the energetic difference between these conformers can influence their biological activity and reactivity.

Table 1: Hypothetical Low-Energy Conformers of 2-(3-Fluoro-5-methylphenyl)pyrrolidine

ConformerPhenyl Ring OrientationPyrrolidine PuckerRelative Energy (kcal/mol)
1EquatorialExo0.00
2EquatorialEndo0.5 - 1.5
3AxialExo2.0 - 4.0
4AxialEndo2.5 - 5.0

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The actual energy values would require specific computational studies.

Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics and Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetics and mechanisms of chemical reactions. For this compound, DFT could be employed to study a variety of potential reactions, such as N-alkylation, acylation, or reactions involving the aromatic ring.

These calculations can provide detailed information about the transition state structures, activation energies, and reaction enthalpies. This data is crucial for understanding the feasibility and kinetics of a reaction. For instance, in a hypothetical N-alkylation reaction, DFT could be used to model the approach of an alkylating agent to the nitrogen atom of the pyrrolidine ring, identify the transition state, and calculate the energy barrier for the reaction.

Furthermore, DFT calculations can elucidate the role of the fluoro and methyl substituents on the reactivity of the phenyl ring. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group will influence the electron density distribution in the ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Molecular Modeling of Stereochemical Outcomes

The stereochemistry of this compound, which possesses a chiral center at the C2 position of the pyrrolidine ring, is a critical aspect of its chemistry. Molecular modeling techniques can be used to predict the stereochemical outcome of reactions involving this compound.

For reactions that create a new stereocenter, molecular modeling can help predict which diastereomer will be preferentially formed. This is achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies. The transition state with the lower energy will correspond to the major product.

For example, if the pyrrolidine nitrogen were to be involved in a reaction that introduces a new substituent, the existing stereochemistry at C2 would direct the approach of the incoming reagent. Molecular modeling can visualize and quantify these steric and electronic interactions to predict the facial selectivity of the reaction.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its fundamental reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring and the electron-rich phenyl ring. The LUMO is expected to be distributed over the aromatic ring, influenced by the electronegative fluorine atom. Analysis of the molecular electrostatic potential (MEP) map can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to its reactivity.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value/LocationImplication for Reactivity
HOMO EnergyHighGood nucleophile, likely to react with electrophiles at the nitrogen or activated positions on the phenyl ring.
LUMO EnergyLowSusceptible to nucleophilic attack at specific sites on the phenyl ring.
HOMO-LUMO GapModerateIndicates a balance of stability and reactivity.
Molecular Electrostatic PotentialNegative potential around the nitrogen atom; Positive potential near the fluorine atom.The nitrogen is a likely site for protonation or reaction with electrophiles. The area around the fluorine may be susceptible to nucleophilic interaction.

Note: The values and locations are qualitative predictions based on the functional groups present. Precise values would require specific quantum chemical calculations.

Reactivity Profiles and Derivatization of 2 3 Fluoro 5 Methylphenyl Pyrrolidine

Functional Group Interconversions at the Pyrrolidine (B122466) Core

The pyrrolidine ring of 2-(3-fluoro-5-methylphenyl)pyrrolidine offers several sites for functional group interconversions, primarily centered around the secondary amine and the adjacent carbon atoms.

The nitrogen atom of the pyrrolidine ring is a key site for derivatization. As a secondary amine, it can readily undergo a variety of reactions to form new C-N or N-heteroatom bonds. Common transformations include:

N-Alkylation: Introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides or other electrophilic alkylating agents. This reaction is fundamental for modifying the steric and electronic properties of the pyrrolidine nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylpyrrolidines. This transformation is often used to install protecting groups or to introduce functionalities that can modulate the biological activity of the molecule.

N-Arylation: The formation of a C-N bond with an aromatic partner, typically through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the introduction of diverse aryl and heteroaryl substituents.

Formation of N-Heterocycles: The secondary amine can serve as a nucleophile in condensation reactions with bifunctional electrophiles to construct fused or spirocyclic ring systems.

Oxidation of the pyrrolidine ring can also be envisioned. Depending on the reagents and reaction conditions, oxidation could potentially lead to the formation of the corresponding pyrroline (B1223166) or pyrrole (B145914) derivatives, or introduce a hydroxyl group at one of the carbon atoms of the ring.

Reaction Type Reagent/Conditions Product Type
N-AlkylationAlkyl halide, BaseN-Alkylpyrrolidine
N-AcylationAcyl chloride, BaseN-Acylpyrrolidine
N-ArylationAryl halide, Pd or Cu catalyst, BaseN-Arylpyrrolidine
DehydrogenationOxidizing agent (e.g., MnO₂)Pyrroline or Pyrrole

Substitution Reactions on the Phenyl Moiety

The 3-fluoro-5-methylphenyl group is amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the fluorine atom, the methyl group, and the pyrrolidinyl group—will govern the regioselectivity of these transformations. The fluorine atom is an ortho-, para-director, as is the methyl group. The pyrrolidinyl group, especially when protonated under acidic conditions, can act as a deactivating meta-director. The interplay of these electronic and steric effects will determine the position of incoming electrophiles.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using an appropriate halogenating agent and a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although the presence of the amine functionality can complicate these reactions due to potential side reactions with the Lewis acid catalyst.

Nucleophilic aromatic substitution (SNAr) of the fluorine atom is also a possibility, particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. However, under typical conditions, the fluorine atom is not an exceptionally good leaving group for SNAr reactions.

Reaction Type Reagent/Conditions Potential Product(s)
NitrationHNO₃, H₂SO₄Nitrated phenylpyrrolidine
BrominationBr₂, FeBr₃Brominated phenylpyrrolidine
Friedel-Crafts AcylationAcyl chloride, AlCl₃ (with N-protection)Acylated phenylpyrrolidine

Cycloaddition Reactions Involving the Pyrrolidine Nitrogen

The pyrrolidine nitrogen, particularly after conversion to an azomethine ylide, can participate in [3+2] cycloaddition reactions. bohrium.comresearchgate.netmdpi.com This powerful transformation allows for the construction of bicyclic and polycyclic structures containing a pyrrolidine ring. The generation of the azomethine ylide can be achieved through various methods, such as the decarboxylation of an appropriate α-amino acid precursor or by the reaction of the secondary amine with an aldehyde or ketone followed by deprotonation.

The resulting 1,3-dipole can then react with a variety of dipolarophiles, including alkenes and alkynes, to afford new five-membered rings fused to the original pyrrolidine. The stereochemical outcome of these reactions is often highly controlled, providing a route to complex, stereochemically rich molecules. nih.govdurham.ac.uk

Regioselective Functionalization

Achieving regioselective functionalization of this compound requires careful consideration of the reactivity of the different positions within the molecule.

At the Pyrrolidine Core: Directed ortho-metalation (DoM) strategies could potentially be employed. For instance, after N-acylation with a suitable directing group, deprotonation at the C5 position of the pyrrolidine ring with a strong base, followed by quenching with an electrophile, could lead to selective functionalization at that site.

On the Phenyl Moiety: As discussed in section 5.2, the regioselectivity of electrophilic aromatic substitution will be dictated by the combined directing effects of the existing substituents. Computational studies could help predict the most likely sites of substitution. For example, the positions ortho to the methyl group and ortho/para to the fluorine atom would be activated.

The development of specific catalysts and reaction conditions is crucial for achieving high regioselectivity in the derivatization of this molecule, enabling the synthesis of a diverse range of analogues with tailored properties.

Applications in Advanced Chemical Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules, which is crucial in the development of pharmaceuticals and agrochemicals. The 2-(3-Fluoro-5-methylphenyl)pyrrolidine scaffold, possessing a defined stereocenter, is well-suited to serve as such a building block. Its structure can be incorporated into larger molecules, transferring its chirality to the final product and enabling the synthesis of specific stereoisomers.

The pyrrolidine (B122466) ring is a core structural motif in a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. baranlab.org Synthetic chemists often utilize chiral pyrrolidine derivatives to construct analogues of these natural products to improve their therapeutic properties or to explore structure-activity relationships (SAR). Diversity-Oriented Synthesis (DOS) is a strategy employed to generate libraries of structurally diverse molecules from a common starting material, and chiral pyrrolidines can serve as valuable starting points for creating analogues of natural products like flavones, coumarins, and chalcones. mdpi.com The this compound moiety could be used to generate novel analogues where the fluorinated phenyl group might enhance biological activity or metabolic stability.

Nitrogen-containing heterocycles are fundamental components of over 85% of all biologically active compounds and are prevalent in a majority of FDA-approved drugs. nih.govnih.gov The pyrrolidine ring itself is one of the most common five-membered nitrogen heterocycles found in approved pharmaceuticals. nih.gov As a functionalized pyrrolidine, this compound can serve as a versatile precursor for the synthesis of more complex heterocyclic systems. The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized, allowing for the construction of fused or spirocyclic ring systems, which are of great interest in drug discovery. mdpi.com Various synthetic methods have been developed for the N-heterocyclization of primary amines and the synthesis of diverse pyrrolidine structures, highlighting the adaptability of this scaffold. organic-chemistry.org

Utilization as a Ligand in Transition Metal Catalysis

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to transition metals. Pyrrolidine and its derivatives are widely used as ligands in coordination chemistry to create metal complexes that can catalyze a variety of chemical transformations. nih.govmdpi.com The specific substituents on the pyrrolidine ring can influence the steric and electronic environment around the metal center, thereby tuning the catalyst's reactivity and selectivity.

The this compound could function as a chiral ligand in asymmetric transition metal catalysis. The chirality of the ligand can be transferred to the catalytic cycle, enabling the enantioselective synthesis of products. The fluorinated phenyl group can impact the ligand's electronic properties and stability, potentially leading to novel catalytic activities. researchgate.net For instance, pyrrole-based ligands have been synthesized and complexed with transition metals like Copper(II) and Nickel(II) for catalytic applications, demonstrating the utility of N-heterocyclic ligands in this field. researchgate.net

Development as an Organocatalyst in Asymmetric Reactions

One of the most significant applications of chiral pyrrolidines is in the field of asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions enantioselectively. nih.gov Proline and its derivatives, particularly 2-substituted pyrrolidines, are among the most successful classes of organocatalysts. nih.govresearchgate.net They typically operate through enamine or iminium ion intermediates, effectively catalyzing a wide range of asymmetric transformations such as aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. nih.govresearchgate.net

The compound this compound is structurally analogous to highly effective organocatalysts. The secondary amine is the catalytic center, while the 2-aryl substituent provides a crucial steric shield that directs the approach of reactants, thereby controlling the stereochemical outcome of the reaction. The electronic nature of the aryl group, modified by the electron-withdrawing fluorine atom and the electron-donating methyl group, can modulate the catalyst's reactivity and selectivity. Research on similar pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins has shown that the structure of the 2-substituent is critical for achieving high yields and enantioselectivities. beilstein-journals.org For example, new pyrrolidine catalysts have achieved enantioselectivities up to 85% ee in such reactions. beilstein-journals.org

To illustrate the potential performance of such catalysts, the following table presents data from a study on a related pyrrolidine-based organocatalyst in the Michael addition of propanal to β-nitrostyrene.

Catalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee %) (syn)
10rt79970:3068
50249875:2575
2-10489580:2082

This table is representative of results for pyrrolidine-based organocatalysts in asymmetric Michael additions and is adapted from findings on structurally similar compounds to illustrate potential efficacy. beilstein-journals.org

Applications in Materials Science Research

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to applications in materials science. mdpi.com Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific hydrophobic or oleophobic characteristics. The this compound molecule could be used as a monomer or a modifying agent in the synthesis of advanced polymers and materials. The presence of the fluoro-aromatic group could be leveraged to create materials with low surface energy, high thermal stability, or specific optical properties. For example, perfluorinated aromatic compounds like perfluoropyridine are used as building blocks for high-performance fluoropolymers and network materials designed for applications in harsh environments, such as in the aerospace industry. mdpi.com

Pre Clinical Biological Research Insights Mechanistic Focus

Investigation of Molecular Target Interactions (In Vitro and Non-Human In Vivo Models)

The initial stages of preclinical research for a novel compound like 2-(3-fluoro-5-methylphenyl)pyrrolidine would involve a comprehensive screening process to identify its molecular targets. This is typically achieved through a combination of in vitro assays and computational modeling, followed by validation in non-human in vivo models.

Enzyme Binding and Inhibition Mechanisms

The pyrrolidine (B122466) scaffold is a common feature in many enzyme inhibitors. nih.gov Therefore, a primary area of investigation for this compound would be its ability to bind to and inhibit the activity of various enzymes. For instance, pyrrolidinediones, which share the core pyrrolidine ring, have been identified as inhibitors of the bacterial enzyme MurA, which is involved in cell wall biosynthesis. nih.gov Research in this area would involve assays to determine the compound's inhibitory concentration (IC50) against a panel of enzymes. Further mechanistic studies would aim to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and whether the binding is reversible or irreversible.

Receptor Ligand Binding Studies

Many neurologically active compounds contain a pyrrolidine ring, suggesting that this compound could interact with various receptors in the central nervous system. For example, derivatives of pyrrolidine have been investigated as antagonists for the histamine (B1213489) H3 receptor and the transient receptor potential ankyrin 1 (TRPA1). nih.govnih.gov Receptor binding assays would be employed to determine the affinity of the compound for a wide range of receptors. These studies measure the displacement of a known radiolabeled ligand from its receptor by the test compound, providing a measure of its binding affinity (Ki).

Protein-Ligand Interaction Studies

To understand the specific interactions between this compound and its target proteins at a molecular level, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would be utilized. These methods can reveal the precise binding mode of the ligand within the protein's active site. The presence of a fluorine atom in the phenyl ring is significant, as fluorine can participate in favorable multipolar interactions with the protein backbone, potentially enhancing binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

Once an initial biological activity is identified for this compound, structure-activity relationship (SAR) studies would be conducted to understand how different parts of the molecule contribute to its activity.

Elucidation of Essential Structural Features for Molecular Recognition

SAR studies involve the synthesis and testing of a series of related compounds to determine which structural features are essential for biological activity. For pyrrolidine-containing compounds, the stereochemistry of the pyrrolidine ring and the nature and position of substituents on the phenyl ring are often critical for activity. nih.gov For instance, the substitution pattern on the phenyl ring can significantly influence the compound's interaction with its biological target.

Development of Analogues for Mechanistic Dissection

By systematically modifying the structure of this compound, researchers can develop analogues that serve as mechanistic probes. For example, altering the position of the fluorine and methyl groups on the phenyl ring, or modifying the pyrrolidine ring, can help to dissect the specific interactions that are crucial for the compound's mechanism of action. This approach has been used to optimize the activity of various bioactive molecules containing the pyrrolidine scaffold.

Future Research Directions and Outlook

Development of Novel and More Efficient Synthetic Pathways

While general methods for the synthesis of 2-arylpyrrolidines exist, the development of more efficient, stereoselective, and environmentally benign pathways remains a key research objective. nih.govacs.orgnih.gov Future work in this area could focus on several promising strategies:

Asymmetric Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly enantioselective route to chiral amines. acs.org Research into identifying or engineering transaminases that can efficiently catalyze the synthesis of 2-(3-Fluoro-5-methylphenyl)pyrrolidine from a corresponding ω-chloroketone precursor could provide a direct and scalable method for producing enantiomerically pure forms of the compound. acs.org

Catalytic [3+2] Cycloaddition Reactions: The [3+2] dipolar cycloaddition of azomethine ylides with alkenes is a powerful tool for constructing the pyrrolidine (B122466) ring. nih.govacs.org Future investigations could explore novel catalysts, including those based on iridium or other transition metals, to improve the efficiency and stereocontrol of this reaction for substrates leading to this compound. acs.org The development of catalytic systems that operate under mild conditions would be particularly advantageous.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step. tandfonline.com Designing a one-pot synthesis of this compound derivatives using an MCR strategy would significantly enhance synthetic efficiency. tandfonline.com

Synthetic Strategy Potential Advantages Key Research Focus
Asymmetric BiocatalysisHigh enantioselectivity, green chemistryEnzyme screening and engineering
Catalytic [3+2] CycloadditionAtom economy, stereocontrolDevelopment of novel metal catalysts
Multicomponent ReactionsStep economy, diversity generationDesign of novel reaction cascades

Exploration of Unconventional Reactivity Modes

Beyond its established reactivity, the this compound scaffold could be a platform for exploring novel chemical transformations. Future research could investigate:

Late-Stage C-H Functionalization: Direct functionalization of the C-H bonds on either the pyrrolidine or the aryl ring would provide rapid access to a diverse range of analogs. Developing selective catalytic methods for this purpose would be a significant advance.

Photoredox Catalysis: Light-driven radical chemistry has emerged as a powerful tool in organic synthesis. researchgate.net Investigating the photoredox-catalyzed reactions of this compound and its derivatives could uncover new reaction pathways and lead to the synthesis of novel molecular architectures.

Ring-Opening and Rearrangement Reactions: Exploring conditions that induce selective ring-opening or rearrangement of the pyrrolidine core could lead to the formation of other valuable heterocyclic systems or acyclic building blocks.

Advanced Computational Predictions for Pyrrolidine-Based Systems

Computational chemistry offers invaluable insights into the properties and reactivity of molecules, guiding experimental design and accelerating discovery. stmjournals.comnih.gov For this compound, future computational studies could focus on:

Conformational Analysis and Stereoelectronic Effects: The puckering of the pyrrolidine ring and the orientation of the substituted phenyl group are critical for its biological activity. researchgate.net Advanced computational models can be used to predict the preferred conformations and understand how the fluorine and methyl substituents influence the stereoelectronics of the molecule. researchgate.net

Prediction of Pharmacokinetic Properties: Machine learning and other computational models can predict key pharmacokinetic properties such as plasma clearance, volume of distribution, and oral bioavailability from the chemical structure alone. nih.gov Applying these models to this compound could help prioritize it for further development.

Molecular Docking and Dynamics Simulations: In silico docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound with various biological targets, such as enzymes and receptors. researchgate.net This can help to identify potential therapeutic applications and guide the design of more potent analogs.

Expanding the Scope of Catalytic Applications

The pyrrolidine scaffold is a privileged structure in asymmetric organocatalysis. mdpi.comresearchgate.net Future research could explore the potential of this compound and its derivatives as catalysts in a variety of transformations:

Enamine and Iminium Ion Catalysis: Derivatives of this compound could be designed to act as efficient catalysts for reactions proceeding through enamine or iminium ion intermediates, such as aldol (B89426) and Michael additions. researchgate.net

Hydrogen-Bond-Donating Catalysts: The N-H group of the pyrrolidine can act as a hydrogen-bond donor. nih.gov By incorporating urea, thiourea, or squaramide moieties, it may be possible to develop bifunctional catalysts that can activate electrophiles through hydrogen bonding. nih.gov

Synergistic Catalysis: Investigating the use of this compound-based catalysts in combination with other catalytic systems, such as transition metal catalysts, could lead to the development of novel synergistic catalytic processes. researchgate.net

Design of Next-Generation Molecular Probes Based on the Pyrrolidine Scaffold

Molecular probes are essential tools for studying biological processes. The this compound scaffold could serve as a foundation for the design of novel probes:

Fluorescent Probes: By attaching a fluorophore to the this compound core, it may be possible to create probes for detecting specific analytes or monitoring biological events. researchgate.net The development of probes with high specificity and sensitivity would be a key objective.

PET and SPECT Imaging Agents: The development of molecular imaging probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is crucial for disease diagnosis. nih.gov The pyrrolidine scaffold can be incorporated into ligands for various biological targets, and future research could focus on radiolabeling derivatives of this compound for use as imaging agents. nih.gov

Affinity-Based Probes: These probes are used to identify and isolate specific proteins from complex biological mixtures. By immobilizing a derivative of this compound on a solid support, it may be possible to create affinity-based probes for capturing its binding partners.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Fluoro-5-methylphenyl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions or reductive amination of ketones with pyrrolidine precursors. For fluorinated intermediates, consider fluorination via halogen exchange (e.g., using KF or CsF) under microwave-assisted conditions to enhance reaction efficiency. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to improve yield. Monitor intermediates via TLC and HPLC .
  • Key Considerations : Ensure anhydrous conditions to prevent deactivation of fluorinating agents. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to identify aromatic protons (δ 6.8–7.2 ppm for fluorophenyl) and pyrrolidine ring protons (δ 1.8–3.5 ppm). 19^{19}F NMR can confirm fluorine substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS for molecular ion verification (expected [M+H]+^+ ~ 220–230 Da).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze space group parameters (e.g., monoclinic P21_1/c) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties and target binding of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to CNS targets (e.g., dopamine receptors). Validate using crystallographic data from fluorophenyl analogs (e.g., PDB ID 4XYZ) .
  • ADMET Prediction : Apply QSAR models in SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
    • Data Interpretation : Cross-reference computational results with in vitro assays (e.g., plasma protein binding, microsomal stability) to refine predictions.

Q. What experimental approaches resolve contradictions in biological activity data for fluorinated pyrrolidine derivatives?

  • Methodology :

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} assays in triplicate across multiple cell lines (e.g., HEK293, SH-SY5Y) to assess reproducibility .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies.
  • Structural Analog Comparison : Compare activity with analogs like 2-(4-fluorophenyl)pyrrolidine to isolate substituent effects .

Q. How can regioselective fluorination be achieved during pyrrolidine functionalization?

  • Methodology :

  • Electrophilic Fluorination : Employ Selectfluor® or NFSI in dichloromethane at 0°C to target para positions on the phenyl ring.
  • Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to direct fluorine insertion adjacent to methyl groups .
    • Validation : Monitor reaction progress via 19^{19}F NMR and compare regioselectivity with DFT calculations (e.g., Gaussian 16) .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in preclinical studies?

  • Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to model sigmoidal dose-response curves. Use ANOVA with post-hoc Tukey tests to compare treatment groups.
  • Quality Control : Include positive controls (e.g., rotenone for mitochondrial toxicity) and validate assays via coefficient of variation (<15%) .

Q. How can crystallographic data improve the design of this compound derivatives?

  • Methodology : Analyze bond lengths and angles (e.g., C-F bond ~1.34 Å) to guide steric/electronic modifications. Overlay crystal structures (e.g., Mercury software) with target proteins to optimize fit .

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